5-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide
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Overview
Description
5-(4-Fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to an isothiazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorophenylamine and methyl isothiocyanate as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperature and pressure settings, to ensure the formation of the desired product.
Purification: The resulting compound is purified through techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve higher yields and efficiency. Continuous flow chemistry and automated systems are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents onto the isothiazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 5-(4-Fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the medical field, this compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-(4-Fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(4-Fluorophenyl)valeric acid: This compound shares the fluorophenyl group but has a different core structure.
4-Methylisothiazol-3(2H)-one: A related compound without the fluorophenyl group.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another compound with a similar fluorophenyl group but a different heterocyclic core.
Uniqueness: 5-(4-Fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide stands out due to its unique combination of the fluorophenyl group and the isothiazolone ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
5-(4-fluorophenyl)-4-methyl-1,1-dioxo-1,2-thiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3S/c1-6-9(16(14,15)12-10(6)13)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVESWOSIQWMMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(S(=O)(=O)NC1=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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